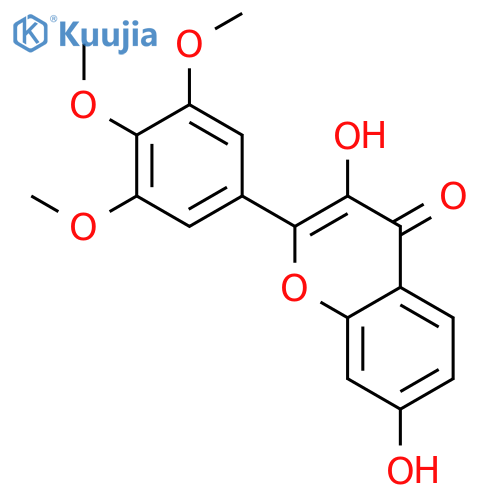Cas no 132594-09-3 (3,7-Dihydroxy-3',4',5'-trimethoxyflavone)

132594-09-3 structure
商品名:3,7-Dihydroxy-3',4',5'-trimethoxyflavone
3,7-Dihydroxy-3',4',5'-trimethoxyflavone 化学的及び物理的性質
名前と識別子
-
- 3,7-Dihydroxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one
- Neu-Methylenblau n
- 3,7-Dihydroxy-2-(3,4,5-trimethoxy-phenyl)-chromen-4-on
- CI 52030
- New methylene Blue N, pure
- 3,7-Bis-aethylamino-2,8-dimethyl-phenothiazinylium, Chlorid
- CI NO 52030
- 3,7-Dihydroxy-3',4',5'-trimethoxy flavone
- 3,7-DH-3',4',5'-TMOF
- New Methylene Blue N (Basic Blue 24)
- Robinetin trimethyl ether
- NEW METHYLENE BLUE
- 3,7-dihydroxy-2-(3,4,5-trimethoxy-phenyl)-chromen-4-one
- 3,7-bis-ethylamino-2,8-dimethyl-phenothiazinylium, chloride
- NEW METHYLENE BLUE, N BRECHER
- METHYLENE BLUE N
- 3,7-bis(ethylamino)-2,8-dimethylphenothiazin-5-ium chloride
- New methylene Blue N solution
- 3,7-bis-ethylamino-2,8-dimethyl-phenothiaziny
- 3,7-Dihydroxy-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one
- 3,7-DIHYDROXY-3',4',5'-TRIMETHOXYFLAVONE
- CHEMBL1801020
- DTXSID401347275
- CHEBI:181467
- SCHEMBL4649883
- 3,7,3',4',5'-Pentahydroxyflavone; NSC 407331; NSC 656274; Norkanugin
- KBio2_004810
- NS00116362
- KBio1_001698
- KBio2_002242
- Spectrum4_001273
- KBio2_007378
- KBioSS_002243
- KBioGR_001886
- SpecPlus_000658
- 132594-09-3
- DivK1c_006754
- 3,7-dihydroxy-3',4',5'-trimethoxyflavone, AldrichCPR
- 3,7-dihydroxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one
- Spectrum_001762
- Spectrum5_001682
- Q63397964
- 3,7-Dihydroxy-3',4',5'-trimethoxyflavone
-
- インチ: InChI=1S/C18H16O7/c1-22-13-6-9(7-14(23-2)18(13)24-3)17-16(21)15(20)11-5-4-10(19)8-12(11)25-17/h4-8,19,21H,1-3H3
- InChIKey: NJNGYVOYOVPWBB-UHFFFAOYSA-N
- ほほえんだ: COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O
計算された属性
- せいみつぶんしりょう: 344.08958
- どういたいしつりょう: 344.08960285g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 518
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 94.4Ų
じっけんとくせい
- 密度みつど: 1.407±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 210-211 ºC
- ようかいど: ほとんど溶けない(0.013 g/l)(25ºC)、
- PSA: 94.45
3,7-Dihydroxy-3',4',5'-trimethoxyflavone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D455453-50mg |
3,7-Dihydroxy-3',4',5'-trimethoxyflavone |
132594-09-3 | 50mg |
$ 837.00 | 2023-09-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1578518-250mg |
3,7-Dihydroxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one |
132594-09-3 | 98% | 250mg |
¥5830.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1578518-100mg |
3,7-Dihydroxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one |
132594-09-3 | 98% | 100mg |
¥2316.00 | 2024-08-09 | |
| TRC | D455453-10mg |
3,7-Dihydroxy-3',4',5'-trimethoxyflavone |
132594-09-3 | 10mg |
$ 181.00 | 2023-09-07 | ||
| TRC | D455453-100mg |
3,7-Dihydroxy-3',4',5'-trimethoxyflavone |
132594-09-3 | 100mg |
$ 1466.00 | 2023-09-07 |
3,7-Dihydroxy-3',4',5'-trimethoxyflavone 関連文献
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
